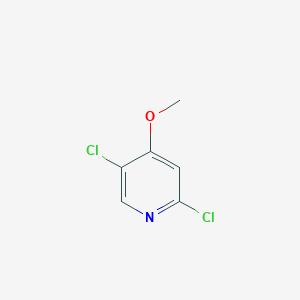

2,5-Dichloro-4-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZSAGSNTXMQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855711 | |

| Record name | 2,5-Dichloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122090-95-2 | |

| Record name | 2,5-Dichloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloro-4-methoxypyridine

Sources

- 1. China this compound 1122090-95-2 [chinachemnet.com]

- 2. 1122090-95-2・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. innospk.com [innospk.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. 2,6-Dichloro-4-methoxypyridine | C6H5Cl2NO | CID 3319993 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dichloro-4-methoxypyridine: A Versatile Building Block for Advanced Research

This guide provides a comprehensive technical overview of 2,5-Dichloro-4-methoxypyridine, a halogenated and methoxy-substituted pyridine derivative. While not as extensively documented as some common reagents, its unique substitution pattern presents significant potential as a building block in medicinal chemistry and materials science. This document collates available information on its structure, properties, a proposed synthetic route from a known precursor, and its prospective applications for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a pyridine ring substituted with two chlorine atoms at positions 2 and 5, and a methoxy group at position 4. This specific arrangement of electron-withdrawing (chloro) and electron-donating (methoxy) groups influences the molecule's reactivity and potential for further functionalization.

Chemical Structure:

Physicochemical Properties:

Direct experimental data for this compound is not widely available in the public domain. However, we can infer its likely properties based on its structure and data from closely related analogs such as 2-chloro-4-methoxypyridine and various dichloropyridines.

| Property | Value (Estimated) | Source/Basis for Estimation |

| Molecular Formula | C₆H₅Cl₂NO | - |

| Molecular Weight | 178.02 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on similar substituted pyridines |

| Boiling Point | >200 °C | Extrapolated from related compounds[1] |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General solubility of similar chlorinated aromatics |

| CAS Number | Not definitively assigned | Extensive database searches |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available precursor, 2,5-Dichloropyridine. This is followed by the formation of 2,5-Dichloro-4-hydroxypyridine, which is then methylated.

Step 1: Synthesis of 2,5-Dichloro-4-hydroxypyridine

The synthesis of the key intermediate, 2,5-Dichloro-4-hydroxypyridine (CAS No: 847664-65-7) can be achieved from 2,5-dichloropyridine.[2][3][4] While specific high-yield protocols for this exact transformation are not abundant in open literature, general methods for the hydroxylation of pyridines can be adapted.

Step 2: Methylation of 2,5-Dichloro-4-hydroxypyridine

The hydroxyl group of 2,5-Dichloro-4-hydroxypyridine can be converted to a methoxy group via a Williamson ether synthesis.[5][6][7][8][9] This classic and reliable method involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Proposed Experimental Protocol:

-

Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,5-Dichloro-4-hydroxypyridine (1.0 eq.) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the sodium salt.

-

Methylation: Cool the reaction mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq.) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq.), dropwise via a syringe.

-

Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Synthesis Workflow Diagram:

Caption: Potential applications of this compound.

Reactivity and Further Transformations

The reactivity of this compound is dictated by its substitution pattern. The chlorine atoms are susceptible to nucleophilic aromatic substitution, with the C2 position generally being more reactive than the C5 position in pyridines. This differential reactivity can be exploited for selective functionalization. The methoxy group is generally stable but can be cleaved under harsh acidic conditions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, it should be handled with the standard precautions for chlorinated aromatic compounds. [10][11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Conclusion

This compound, while not extensively characterized in the literature, represents a promising and versatile building block for synthetic chemistry. Its preparation from the known precursor 2,5-Dichloro-4-hydroxypyridine via a straightforward methylation reaction makes it an accessible target for researchers. The unique arrangement of its substituents offers multiple avenues for further functionalization, paving the way for its application in the discovery of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational understanding to encourage and facilitate further investigation into the chemistry and utility of this intriguing molecule.

References

-

The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available from: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available from: [Link]

-

2,5-Dichloro-4-hydroxypyridine. AccelaChem. Available from: [Link]

-

Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. Ningbo Innopharmchem Co.,Ltd. Available from: [Link]

-

Williamson Ether Synthesis. Cambridge University Press. Available from: [Link]

-

Williamson ether synthesis. Wikipedia. Available from: [Link]

-

2,5-Dichloro-4-methylpyridine. J&K Scientific. Available from: [Link]

-

Williamson Ether Synthesis. YouTube. Available from: [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. Available from: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

- Simple preparation method of 2, 5-dichloropyridine. Google Patents.

-

2,6-Dichloro-4-methoxypyridine. PubChem. Available from: [Link]

-

2,4-Dichloro-5-methoxypyrimidine. PubChem. Available from: [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available from: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

- Process for preparing 4-hydroxypyridines. Google Patents.

- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents.

- Preparation of 2, 4-dichloro-5-methoxy pyrimidine. Google Patents.

-

Reaction of a Dioxane Dichlorogermylene Complex with Compounds Containing C−H Bonds. ResearchGate. Available from: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 2,5-Dichloro-4-hydroxypyridine | 847664-65-7 | XIB66465 [biosynth.com]

- 3. 2,5-Dichloro-4-hydroxypyridine | [frontierspecialtychemicals.com]

- 4. CAS 847664-65-7 | 4H01-5-Y6 | MDL MFCD01861982 | 2,5-Dichloro-4-hydroxypyridine | SynQuest Laboratories [synquestlabs.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. echemi.com [echemi.com]

Spectroscopic Characterization of 2,5-Dichloro-4-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. As with many substituted pyridines, this compound holds potential as a versatile building block in the synthesis of novel pharmaceutical agents and other fine chemicals. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide will provide in-depth predictions and interpretations based on the analysis of structurally related compounds and established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct electronic environment, gives rise to a unique spectroscopic fingerprint. The presence of two chlorine atoms, a methoxy group, and the nitrogen atom in the pyridine ring all influence the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will consider both ¹H and ¹³C NMR.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 7.0 - 7.3 | Singlet | 1H |

| H-6 | 8.1 - 8.4 | Singlet | 1H |

| -OCH₃ | 3.9 - 4.1 | Singlet | 3H |

Interpretation:

-

Aromatic Protons (H-3 and H-6): The pyridine ring contains two protons at positions 3 and 6. Due to the substitution pattern, no direct proton-proton coupling is expected, leading to two singlets. The proton at C-6 (H-6) is adjacent to the nitrogen atom and is deshielded, thus appearing at a higher chemical shift (downfield). The proton at C-3 (H-3) is influenced by the electron-donating methoxy group at the para-position and the ortho-chlorine, resulting in a more upfield chemical shift compared to H-6.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the upfield region of the spectrum.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the free induction decay (FID) with a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 110 - 115 |

| C-4 | 160 - 165 |

| C-5 | 120 - 125 |

| C-6 | 145 - 150 |

| -OCH₃ | 55 - 60 |

Interpretation:

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the methoxy group (C-4) will be the most downfield due to the oxygen's electron-withdrawing inductive effect and resonance donation. The carbons attached to chlorine (C-2 and C-5) will also be downfield. The carbon at C-6, being adjacent to the nitrogen, will be significantly deshielded. The C-3 carbon is expected to be the most upfield of the aromatic carbons.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the typical upfield region for such functionalities.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the low natural abundance of ¹³C.

-

Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2950 - 2850 | C-H stretching (methyl of methoxy) |

| 1600 - 1550 | C=C and C=N stretching (pyridine ring) |

| 1475 - 1400 | C-H bending (methyl) |

| 1300 - 1200 | C-O stretching (aryl ether) |

| 1100 - 1000 | C-O stretching (aryl ether) |

| 850 - 750 | C-Cl stretching |

| 900 - 675 | C-H out-of-plane bending (aromatic) |

Interpretation:

The IR spectrum will be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹, and the aliphatic C-H stretching of the methoxy group just below 3000 cm⁻¹. The characteristic pyridine ring stretching vibrations will appear in the 1600-1550 cm⁻¹ region. Strong absorptions corresponding to the C-O stretching of the aryl ether will be prominent in the fingerprint region. The C-Cl stretching bands are also expected in the lower frequency region.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Interpretation |

| 177/179/181 | Molecular ion peak ([M]⁺) cluster |

| 162/164/166 | [M - CH₃]⁺ |

| 134/136/138 | [M - CH₃ - CO]⁺ |

| 99/101 | [M - CH₃ - CO - Cl]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The ratio of the peaks at m/z 177 (³⁵Cl, ³⁵Cl), 179 (³⁵Cl, ³⁷Cl), and 181 (³⁷Cl, ³⁷Cl) is expected to be approximately 9:6:1.

-

Fragmentation: Common fragmentation pathways would involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide. Subsequent loss of a chlorine atom is also a plausible fragmentation route.

Experimental Protocol for GC-MS (EI):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program for the oven to ensure good separation and peak shape.

-

MS Conditions: Set the EI source to 70 eV. Scan a mass range that includes the expected molecular weight (e.g., m/z 40-250).

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While experimental data for this specific compound is scarce in the public domain, the principles and comparative data presented herein offer a robust framework for its characterization. For any researcher working with this compound, the acquisition of experimental spectra and their comparison with these predictions will be a critical step in confirming its identity and purity.

References

- Please note: As direct spectroscopic data for this compound is not readily available in the cited literature, the following references pertain to related compounds and general spectroscopic principles that inform the predictions made in this guide.

-

PubChem. Compound summaries for various dichloromethoxy-substituted heterocycles.[Link]

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Solubility of 2,5-Dichloro-4-methoxypyridine in common organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Dichloro-4-methoxypyridine in Common Organic Solvents

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound as an intermediate in organic synthesis. The document outlines the theoretical basis for its solubility, provides detailed protocols for experimental determination, and discusses critical safety and handling considerations.

Introduction: The Importance of Solubility in Synthesis

This compound is a halogenated pyridine derivative. Such compounds are valuable building blocks in medicinal chemistry and agrochemical research due to the versatile reactivity of the pyridine ring, which is further functionalized by chloro and methoxy groups.[1] The success of any synthetic procedure, from reaction setup and purification to formulation, is fundamentally dependent on the solubility of its components. A thorough understanding of the solubility profile of this compound is therefore not merely academic but a prerequisite for efficient and scalable process development. This guide provides the foundational knowledge to predict, determine, and apply the solubility data of this compound in a laboratory setting.

Physicochemical Profile and Theoretical Solubility Prediction

The solubility of a compound is governed by its physicochemical properties and the principle of "like dissolves like."[2][3] The structure of this compound—containing a polar pyridine ring with a nitrogen atom and a methoxy group, alongside two nonpolar chlorine substituents—suggests a nuanced solubility profile.

| Property | Value / Observation | Influence on Solubility |

| Molecular Formula | C₆H₅Cl₂NO | - |

| Molecular Weight | 178.02 g/mol | Higher molecular weight can sometimes decrease solubility. |

| Structure | A pyridine ring substituted with two chlorine atoms and one methoxy group. | The nitrogen atom and oxygen in the methoxy group can act as hydrogen bond acceptors, promoting solubility in polar solvents. The dichlorinated ring provides nonpolar character, suggesting potential solubility in nonpolar solvents. |

| Polarity | Contains both polar (methoxy, pyridine N) and nonpolar (dichloro-aromatic) regions. | This amphiphilic nature suggests moderate solubility in a range of solvents, but it is unlikely to be highly soluble in the extremes of polarity (e.g., water or hexane). |

| XLogP3 (Predicted) | 2.8 (for the related 2,5-Dichloro-4-methylpyridine)[4] | A positive LogP value indicates a preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones. |

Based on this profile, we can predict the following solubility trends:

-

High Solubility: Likely in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate, which can interact with the polar functionalities without the steric hindrance of hydrogen bonding.

-

Moderate Solubility: Expected in polar protic solvents like Methanol and Ethanol. The energy cost of disrupting the solvent's hydrogen bonding network may limit high solubility.

-

Low to Insoluble: Expected in highly nonpolar solvents like Hexane and in highly polar protic solvents like Water.

Experimental Determination of Solubility: A Validated Protocol

Theoretical prediction provides a valuable starting point, but empirical testing is essential for accurate solubility data. The following section details a robust, step-by-step protocol for both qualitative and quantitative solubility determination.

General Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

-

Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[5]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[5] Wash hands thoroughly after handling.[7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

Experimental Workflow

The process of determining solubility follows a logical progression from qualitative assessment to quantitative measurement.

Sources

The Strategic Application of 2,5-Dichloro-4-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, celebrated for its presence in a multitude of FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in the design of molecules targeting a wide array of biological targets, from enzymes to receptors. This guide delves into the untapped potential of a specific, yet underexplored, derivative: 2,5-Dichloro-4-methoxypyridine .

While not as extensively documented as some of its chemical cousins, the intrinsic reactivity and structural features of this compound present a compelling case for its utility as a versatile building block in the synthesis of novel therapeutic agents. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering insights into its synthetic accessibility, predictable reactivity, and potential applications in key therapeutic areas, most notably in the realm of kinase inhibition.

Physicochemical Properties and Synthetic Accessibility

A thorough understanding of a molecule's physical and chemical properties is paramount to its successful application in a medicinal chemistry campaign. The table below summarizes the key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂NO | N/A |

| Molecular Weight | 178.02 g/mol | N/A |

| Appearance | Off-white to light yellow solid | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A |

| Reactivity | Prone to nucleophilic aromatic substitution | [2] |

The synthesis of this compound, while not detailed in a plethora of literature, can be conceptually approached through established pyridine chemistry. A plausible synthetic route is outlined below, drawing inspiration from methodologies for similar substituted pyridines.

Caption: A conceptual synthetic pathway to this compound.

Core Directive: Strategic Application in Kinase Inhibitor Scaffolding

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a well-established driver of diseases like cancer.[3] The pyridine ring is a privileged scaffold in the design of kinase inhibitors, frequently acting as a hinge-binding motif that mimics the adenine region of ATP.[4]

The 2,5-dichloro-4-methoxy substitution pattern of the titular compound offers a unique combination of features for the strategic design of novel kinase inhibitors:

-

Dual Points of Diversification: The two chlorine atoms at the C2 and C5 positions serve as reactive handles for nucleophilic aromatic substitution (SNAr) reactions.[2] This allows for the introduction of a wide range of substituents to probe the chemical space around the pyridine core and optimize interactions with the target kinase.

-

Regioselective Reactivity: The electronic environment of the pyridine ring, influenced by the nitrogen atom and the methoxy group, dictates the relative reactivity of the two chlorine atoms. Typically, the C2 position is more activated towards nucleophilic attack than the C5 position. This inherent regioselectivity can be exploited to achieve controlled, stepwise functionalization of the scaffold.

-

The Methoxy "Steering" Group: The methoxy group at the C4 position is not merely a passive substituent. It can influence the conformation of adjacent groups and participate in hydrogen bonding with the target protein. Furthermore, its electronic-donating nature can modulate the overall electron density of the pyridine ring, thereby fine-tuning its hinge-binding properties.

The following diagram illustrates a generalized workflow for leveraging this compound in a kinase inhibitor discovery program.

Caption: A workflow for utilizing this compound in kinase inhibitor development.

Experimental Protocols: A Guide to Key Transformations

The successful implementation of this compound in a synthetic campaign hinges on the reliable execution of key chemical transformations. Below are detailed, step-by-step protocols for the nucleophilic aromatic substitution of a generic amine nucleophile, which can be adapted for a wide range of other nucleophiles.

Protocol 1: Mono-substitution via Nucleophilic Aromatic Substitution (SNAr)

Objective: To selectively displace one of the chlorine atoms with a primary or secondary amine.

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

-

Dissolve the starting material in the chosen anhydrous solvent.

-

Add the amine nucleophile (1.0-1.2 eq.) and the base (2.0-3.0 eq.).

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired mono-substituted product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the introduction of water, which could compete as a nucleophile and lead to undesired side products.

-

Polar Aprotic Solvent: These solvents are effective at solvating the ionic intermediates of the SNAr reaction, thereby accelerating the reaction rate.

-

Base: The base is crucial for deprotonating the amine nucleophile, increasing its nucleophilicity, and neutralizing the HCl generated during the reaction.

Potential Applications Beyond Kinase Inhibitors

While the application of this compound as a scaffold for kinase inhibitors is a primary focus, its utility extends to other areas of medicinal chemistry. The dichloropyridine motif has been explored in the development of antagonists for the P2X7 receptor, an important target in inflammatory diseases.[5][6] The specific substitution pattern of this compound could offer a unique opportunity to modulate the activity and selectivity of such compounds.

Furthermore, the methoxypyridine core is a key structural element in a variety of biologically active molecules, including PI3K/mTOR inhibitors and other CNS-active agents.[7] The presence of the two chlorine atoms provides synthetic handles to explore novel chemical space around these established pharmacophores.

Conclusion and Future Outlook

This compound represents a promising, yet underutilized, building block in the medicinal chemist's toolbox. Its predictable reactivity, coupled with the strategic placement of its functional groups, makes it an ideal starting point for the synthesis of diverse compound libraries. The insights provided in this guide, drawn from the established chemistry of related pyridine derivatives, aim to empower researchers to unlock the full potential of this versatile scaffold. As the demand for novel, highly selective, and potent therapeutic agents continues to grow, the strategic application of such well-designed chemical starting materials will be more critical than ever.

References

-

Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry.

-

The Role of 3-Chloro-5-fluoro-2-methoxypyridine in the Development of Kinase Inhibitors: Application Notes and Protocols. Benchchem.

-

Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry.

-

Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. PubMed.

-

The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. PubMed.

-

Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem.

-

A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Benchchem.

-

Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers. Benchchem.

-

The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.

-

Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central.

-

Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents.

-

Preparation of 2,4-dichloro-5-methoxy pyrimidine. Google Patents.

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.

-

Process for the preparation of 2,5-disubstitued pyridines. Google Patents.

-

Synthesis of pharmaceutically useful pyridine derivatives. Google Patents.

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications.

-

A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines. Google Patents.

-

Medicinal chemistry. Wikipedia.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH.

-

Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed.

-

Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. CoLab.

-

Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Google Patents.

-

Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter.

-

Synthesis of 2-mercapto-5-methoxyimidazo [4,5-b] pyridine. ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of 2,5-Dichloro-4-methoxypyridine in Modern Drug Discovery: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, a privileged scaffold found in a multitude of approved therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have rendered it an indispensable tool for drug designers. Within this vast family, the strategic substitution of the pyridine core unlocks nuanced control over a molecule's physicochemical properties and biological activity. This guide focuses on a particularly compelling, yet underexplored, scaffold: 2,5-dichloro-4-methoxypyridine . The presence of two distinct chlorine atoms offers orthogonal handles for selective functionalization, while the methoxy group modulates the electronic character of the ring, influencing both reactivity and interaction with biological targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and application of this versatile scaffold in the pursuit of novel therapeutics.

Physicochemical Properties and Synthesis of the this compound Core

A thorough understanding of the fundamental properties of a scaffold is paramount to its effective utilization. While specific experimental data for this compound is not extensively published, we can infer its characteristics from closely related analogs and foundational chemical principles.

Inferred Physicochemical Properties

The properties of this compound can be estimated by examining similar structures. For instance, the related compound 2,5-dichloro-4-methylpyridine has a molecular weight of 162.02 g/mol . The substitution of a methyl group with a methoxy group would increase the molecular weight. Another related molecule, 2,6-dichloro-4-methoxypyridine, has a molecular weight of 178.01 g/mol [1]. The molecular formula for this compound is C6H5Cl2NO.

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C6H5Cl2NO | Based on the chemical structure. |

| Molecular Weight | ~178.01 g/mol | Inferred from isomeric compounds like 2,6-dichloro-4-methoxypyridine[1]. |

| Appearance | Likely a white to off-white solid | Halogenated pyridines are typically crystalline solids at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Expected behavior for a moderately polar, non-ionic organic molecule. |

| Reactivity | The two chlorine atoms are susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. The chlorine at the 2-position is generally more activated towards nucleophilic attack due to the inductive effect of the ring nitrogen. | Based on established principles of pyridine chemistry and data from related dihalopyridines. |

Synthetic Strategies for the this compound Scaffold

A robust and scalable synthesis of the core scaffold is the gateway to its application in drug discovery. While a direct, optimized synthesis for this compound is not prominently documented, a plausible retrosynthetic analysis points towards functionalization of a pre-existing pyridine or pyrimidine ring. A potential starting material could be 2-chloroisonicotinic acid, which can undergo regioselective functionalization.

Hypothetical Synthetic Pathway:

A potential route could involve the chlorination and methoxylation of a suitable pyridine precursor. For example, starting from a dihydroxypyridine and utilizing reagents like phosphorus oxychloride for chlorination, followed by nucleophilic substitution with sodium methoxide. Detailed experimental protocols for the synthesis of related dichlorinated methoxypyrimidines provide a strong procedural basis for developing a synthesis for the target pyridine scaffold[2][3].

The Art of Functionalization: Harnessing the Reactivity of the Dichloro-Scaffold

The true synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. This allows for selective, stepwise functionalization, enabling the construction of complex molecular architectures. The primary avenues for derivatization are palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: A World of Possibilities

Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery by providing mild and efficient methods for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination[4].

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds between the pyridine scaffold and various aryl, heteroaryl, or vinyl groups using boronic acids or esters as coupling partners[5][6][7]. The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity[8]. For 2,5-dichloropyridine derivatives, C2 arylation is often favored due to the electronic influence of the nitrogen atom; however, C5 selectivity can be achieved under specific conditions.

Exemplary Protocol for Suzuki-Miyaura Coupling of a Dichloropyridine:

-

Reaction Setup: In a glovebox, a Schlenk tube is charged with 2,5-dichloropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base such as K3PO4 (2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)2/SPhos, 2-4 mol%).

-

Solvent Addition: Anhydrous, degassed solvent (e.g., 1,4-dioxane/water) is added.

-

Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, the reaction is quenched, extracted with an organic solvent, and the product is purified by column chromatography.

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for introducing a wide range of amine functionalities[9][10][11][12][13]. This reaction is instrumental in synthesizing anilines, which are prevalent in many bioactive molecules. The choice of a bulky, electron-rich phosphine ligand is often key to achieving high efficiency.

Exemplary Protocol for Buchwald-Hartwig Amination of a Dichloropyridine:

-

Reaction Setup: In a glovebox, a reaction tube is charged with a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

-

Reagent Addition: Anhydrous toluene is added, followed by 2,5-dichloropyridine and the desired amine.

-

Reaction Execution: The tube is sealed and heated (typically to 100 °C) with stirring for 12-24 hours.

-

Work-up and Purification: After cooling, the reaction is quenched, extracted, and the product is purified by flash chromatography.

The Sonogashira coupling is a reliable method for forming C-C bonds between aryl halides and terminal alkynes, providing access to arylalkynes and conjugated enynes[14][15][16][17][18]. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Exemplary Protocol for Sonogashira Coupling of a Dichloropyridine:

-

Reaction Setup: A mixture of the dichloropyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4), a copper salt (e.g., CuI), and a base (e.g., triethylamine) is prepared in a suitable solvent (e.g., THF or DMF).

-

Reaction Execution: The reaction is typically stirred at room temperature or with gentle heating until completion.

-

Work-up and Purification: The reaction mixture is filtered, the solvent is removed, and the residue is purified by chromatography.

The this compound Scaffold in Action: Case Studies and Biological Relevance

While specific drugs containing the this compound scaffold are not yet prevalent in the clinic, the broader class of substituted methoxypyridines has demonstrated significant biological activity across various therapeutic areas. The strategic placement of substituents on the pyridine ring can profoundly influence a compound's pharmacological profile.

Methoxypyridines as Bioactive Cores

The methoxy group on the pyridine ring can serve multiple roles. It can act as a hydrogen bond acceptor, influence the pKa of the pyridine nitrogen, and modulate the overall lipophilicity of the molecule. For example, a compound containing a 4-methoxypyridine core, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, has been identified as a highly selective inhibitor of the monocarboxylate transporter 4 (MCT4), a target of interest in oncology[19][20]. This highlights the potential of the methoxypyridine scaffold to yield potent and selective modulators of biological targets.

Structure-Activity Relationship (SAR) Considerations

The development of a structure-activity relationship is a cornerstone of medicinal chemistry. For the this compound scaffold, SAR studies would systematically explore the impact of substituents introduced at the 2- and 5-positions.

Caption: Key diversification points for SAR studies on the this compound scaffold.

Systematic variation at these positions with different aryl groups, amines, and other functionalities, followed by biological evaluation, would elucidate the key structural features required for potent and selective activity against a given target.

Future Perspectives and Conclusion

The this compound scaffold represents a promising, yet largely untapped, resource for drug discovery. Its predictable reactivity in a range of robust cross-coupling reactions allows for the efficient generation of diverse chemical libraries. The orthogonal reactivity of the two chlorine atoms provides a platform for the synthesis of complex, three-dimensional molecules with finely tuned properties.

As our understanding of disease biology continues to grow, the need for novel chemical matter to probe new targets becomes ever more pressing. The strategic application of versatile and readily diversifiable scaffolds like this compound will be instrumental in meeting this challenge. It is the author's belief that this technical guide will serve as a valuable resource for medicinal chemists, inspiring the exploration of this scaffold and ultimately contributing to the discovery of the next generation of innovative medicines.

References

- 1. 2,6-Dichloro-4-methoxypyridine | C6H5Cl2NO | CID 3319993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 3. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. research.rug.nl [research.rug.nl]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. depts.washington.edu [depts.washington.edu]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. ijnc.ir [ijnc.ir]

- 19. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Reactivity profile of 2,5-Dichloro-4-methoxypyridine

An In-depth Technical Guide to the Reactivity Profile of 2,5-Dichloro-4-methoxypyridine

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-deficient pyridine core, two distinct chlorine atoms, and an electron-donating methoxy group, enable a diverse range of chemical transformations. This guide provides a comprehensive analysis of its reactivity, focusing on the principal pathways of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed mechanistic insights, field-proven experimental protocols, and comparative data are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization in the synthesis of complex molecular architectures, including pharmaceuticals and functional materials.

Introduction and Core Physicochemical Properties

The pyridine scaffold is a ubiquitous motif in biologically active compounds and clinically approved drugs.[1] Functionalization of the pyridine ring with multiple, orthogonally reactive handles is a cornerstone of medicinal chemistry. This compound emerges as a particularly valuable synthon due to its distinct reactivity at the C2 and C5 positions. The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine atoms towards nucleophilic displacement and oxidative addition, while the C4-methoxy group modulates the electron density of the ring, influencing regiochemical outcomes. This guide elucidates the principles governing its reactivity and provides practical methodologies for its synthetic application.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Data not available; expected to be a low-melting solid |

| Boiling Point | ~213-215 °C (Predicted for similar structures)[2] |

| CAS Number | Not broadly available; a highly specialized reagent |

Fundamental Reactivity Principles

The reactivity of this compound is dictated by the cumulative electronic effects of its substituents.

-

Pyridine Nitrogen: As the most electronegative atom in the ring, the nitrogen atom significantly lowers the electron density at the α (C2, C6) and γ (C4) positions, rendering them electrophilic. This is the primary activating factor for both nucleophilic aromatic substitution (SNAr) and oxidative addition in cross-coupling reactions.[3][4]

-

Chlorine Substituents: The two chlorine atoms serve as excellent leaving groups in SNAr reactions and are the primary sites for palladium insertion in cross-coupling catalysis. The C2-Cl bond is generally more activated than the C5-Cl bond due to its ortho proximity to the electron-withdrawing nitrogen atom.[5][6]

-

Methoxy Group: The C4-methoxy group is a π-electron donor through resonance, which partially counteracts the inductive electron withdrawal of the nitrogen and chlorine atoms. This donation primarily increases electron density at the ortho positions (C3, C5), which can influence the relative reactivity of the C2-Cl versus the C5-Cl bond.

This electronic push-pull system allows for fine-tuning of reaction conditions to achieve site-selective functionalization, a critical requirement in multi-step synthesis.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for halopyridines.[7] The reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy, anionic intermediate known as a Meisenheimer complex.[8]

Mechanism and Regioselectivity

For this compound, nucleophilic attack is overwhelmingly favored at the C2 position. This preference is rooted in the stability of the resulting Meisenheimer intermediate. When a nucleophile attacks C2, the negative charge of the intermediate can be delocalized onto the electronegative pyridine nitrogen through resonance, providing significant stabilization.[3] Attack at C5 does not permit such delocalization, resulting in a higher activation energy barrier.

Caption: Mechanism of SNAr at the C2 position.

Experimental Protocol: C2-Amination via SNAr

This protocol describes a typical procedure for the selective displacement of the C2-chloride with an amine nucleophile.

Materials:

-

This compound (1.0 equiv)

-

Secondary Amine (e.g., Morpholine) (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound and potassium carbonate.

-

Add anhydrous DMF via syringe to dissolve the solids.

-

Add the secondary amine dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 6-12 hours.

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the 2-amino-5-chloro-4-methoxypyridine product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have transformed synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[9] For this compound, these reactions provide a powerful toolkit for building molecular complexity. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples the aryl halide with an organoboron reagent.[12] A key challenge with 2,5-dichloropyridine substrates is controlling the regioselectivity of the coupling.[5][6] While the C2 position is electronically favored for oxidative addition, steric hindrance and specialized ligand systems can be used to direct the reaction to the C5 position.

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Table 2: Regiocontrol in Suzuki-Miyaura Coupling of Dichloropyridines

| Target Position | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Outcome | Reference |

| C2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | High C2 selectivity | [5] |

| C5 | Pd(OAc)₂ (2) | None (Jeffery cond.) | K₂CO₃ (1.5) & TBAB (3.0) | NMP/H₂O | 100 | High C5 selectivity | [6] |

Note: TBAB = Tetrabutylammonium bromide; NMP = N-Methyl-2-pyrrolidone. Conditions are adapted from studies on 2,5-dichloropyridine and serve as a strong starting point.

Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling This protocol is designed to favor arylation at the less reactive C5 position.[5]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

Tetrabutylammonium bromide (TBAB) (3.0 equiv)

-

Potassium carbonate (K₂CO₃) (1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, TBAB, and K₂CO₃.

-

Add anhydrous DMF via syringe.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction for the formation of the desired 5-aryl-2-chloro-4-methoxypyridine. Reaction times may extend to 24 hours.[5]

-

After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to isolate the target compound.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[13][14] The reaction's success hinges on the use of bulky, electron-rich phosphine ligands that facilitate the catalytic cycle, particularly the reductive elimination step.[14]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: C2-Selective Mono-Amination This procedure uses a bulky phosphine ligand to achieve selective mono-amination at the more reactive C2 position.

Materials:

-

This compound (1.0 equiv)

-

Primary or Secondary Amine (1.2 equiv)

-

BrettPhos Pd G3 Precatalyst (2-5 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous Toluene or 1,4-Dioxane

Procedure:

-

In an inert atmosphere glovebox, add the BrettPhos Pd G3 precatalyst and NaOt-Bu to a vial or reaction tube.[15]

-

In a separate vial, dissolve the this compound and the amine in the chosen anhydrous solvent.

-

Add the substrate solution to the vial containing the catalyst and base.

-

Seal the reaction vessel, remove it from the glovebox, and heat to 100 °C with stirring for 12-24 hours.

-

After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling (C-C Triple Bond Formation)

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, creating arylalkyne structures.[16] The reaction is typically co-catalyzed by palladium and copper(I) salts.[17][18] The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[16]

Caption: Interlinked catalytic cycles of the Sonogashira reaction.

Experimental Protocol: C2-Selective Sonogashira Coupling

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (2-3 mol%)

-

Copper(I) iodide (CuI) (4-6 mol%)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

-

Anhydrous Tetrahydrofuran (THF) (co-solvent, optional)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the solvent (e.g., a 2:1 mixture of THF and TEA).

-

Degas the mixture with a stream of argon for 15 minutes.

-

Add the terminal alkyne via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Resuspend the residue in ethyl acetate and filter through a pad of Celite to remove metal salts.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Applications in Bioactive Molecule Synthesis

Derivatives of substituted methoxypyridines are prevalent in modern drug discovery. The methodologies described above are instrumental in creating libraries of compounds for screening. For instance, Sonogashira coupling of a substituted 4-methoxypyridine core was a key step in the synthesis of a highly selective chemical probe for Monocarboxylate Transporter 4 (MCT4), a protein implicated in tumor metabolism.[19][20] Similarly, other substituted methoxypyridine derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines.[1] The ability to selectively functionalize the 2- and 5-positions of this compound provides a robust platform for structure-activity relationship (SAR) studies.

Conclusion

This compound is a powerful and versatile intermediate for organic synthesis. Its reactivity is governed by a well-understood interplay of electronic effects, which enables selective functionalization through both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. By carefully selecting reagents, catalysts, and reaction conditions, chemists can predictably modify the C2 or C5 position, providing access to a vast chemical space of complex, multi-substituted pyridines. The protocols and mechanistic principles detailed in this guide offer a solid foundation for leveraging this reagent in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Al-Zaydi, K. M., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

-

Organic Chemistry. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

-

Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available at: [Link]

-

Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. ResearchGate. Available at: [Link]

-

Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. Available at: [Link]

-

Erland Stevens. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Paradine, S. M., & White, M. C. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. Available at: [Link]

-

International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. Available at: [Link]

-

S. L. Buchwald, et al. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Thermo Fisher Scientific Chemicals. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. Available at: [Link]

-

Journal of Medicinal Chemistry. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed. Available at: [Link]

-

ResearchGate. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. innospk.com [innospk.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmcct.com [jmcct.com]

- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Effects of Substituents on the 2,5-Dichloro-4-methoxypyridine Ring

Abstract

The 2,5-dichloro-4-methoxypyridine scaffold is a key heterocyclic motif in the development of novel pharmaceuticals and agrochemicals. The electronic landscape of this pyridine ring, dictated by the interplay of two chloro substituents and one methoxy group, is critical in determining its reactivity, bioavailability, and overall potential as a lead compound. This technical guide provides a comprehensive analysis of the inductive and resonance effects exerted by these substituents, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of these electronic effects, supported by data from analogous systems, and provide detailed experimental protocols for the characterization of novel derivatives.

Introduction: The this compound Core

The pyridine ring is a fundamental building block in medicinal chemistry, prized for its ability to engage in hydrogen bonding and other non-covalent interactions within biological systems. The strategic placement of substituents on this ring allows for the fine-tuning of its electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. In the case of this compound, the pyridine core is decorated with two electron-withdrawing chlorine atoms and an electron-donating methoxy group. This specific arrangement creates a unique electronic distribution that governs the molecule's reactivity and potential for further functionalization.

The chlorine atom at the 2-position and the methoxy group at the 4-position are particularly influential. The electron-withdrawing nature of the chlorine atom and the electron-donating resonance of the methoxy group create a nuanced electronic distribution within the molecule, making it highly amenable to targeted chemical transformations.[1] Understanding the intricate balance of these electronic effects is paramount for predicting reaction outcomes and designing rational synthetic routes towards complex molecular targets.

Deconstructing the Electronic Contributions of Substituents

The electronic influence of any substituent on an aromatic ring can be dissected into two primary components: the inductive effect and the resonance effect.[2]

Inductive Effects: Through-Bond Polarization

The inductive effect (I) is an electronic effect transmitted through sigma bonds, arising from the electronegativity difference between atoms.

-

Chloro Groups (-Cl): Chlorine is more electronegative than carbon, leading to a significant electron-withdrawing inductive effect (-I). In the this compound ring, both chlorine atoms pull electron density away from the pyridine core through the C-Cl sigma bonds. This effect is strongest at the carbons directly attached to the chlorines (C2 and C5) and diminishes with distance.

-

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is also more electronegative than carbon, resulting in an electron-withdrawing inductive effect (-I). However, this effect is generally considered to be weaker than that of chlorine.

The cumulative -I effect of the two chloro groups and the methoxy group leads to a general decrease in electron density across the pyridine ring, making it more electron-deficient than pyridine itself.

Resonance Effects: Pi-System Delocalization

Resonance effects (R or M) involve the delocalization of pi-electrons between the substituent and the aromatic ring.

-

Chloro Groups (-Cl): While inductively withdrawing, halogens possess lone pairs of electrons that can be donated into the pi-system of the aromatic ring, resulting in a +R effect. This electron donation is most pronounced at the ortho and para positions relative to the substituent. For the 2-chloro substituent, this would increase electron density at C3 and C6 (para to the nitrogen). For the 5-chloro substituent, this would influence the electron density at C4 and C6. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack.

-

Methoxy Group (-OCH₃): The methoxy group is a strong resonance electron-donating group (+R). The lone pairs on the oxygen atom can be delocalized into the pyridine ring, significantly increasing electron density at the ortho and para positions. In the 4-methoxy-pyridine system, this effect enriches the electron density at the C3 and C5 positions.

The interplay of these inductive and resonance effects is visually represented in the resonance structures below.

Caption: Resonance structures illustrating electron donation from the methoxy and chloro substituents.

Combined Electronic Influence and Reactivity

The overall electronic character of the this compound ring is a summation of the competing inductive and resonance effects of its substituents.

-

Nucleophilicity of the Nitrogen Atom: The strong -I effects of the two chlorine atoms and the weaker -I effect of the methoxy group will decrease the basicity of the pyridine nitrogen compared to pyridine itself. While the +R effect of the methoxy group increases electron density in the ring, its influence on the nitrogen lone pair is less direct. The pKa of the conjugate acid of this compound is therefore expected to be lower than that of pyridine (pKa = 5.25 in water). For comparison, the calculated pKa(THF) of 4-methoxypyridine is higher than that of pyridine, indicating the dominance of the electron-donating effect of the methoxy group in the absence of withdrawing groups.[3]

-

Electrophilic Aromatic Substitution: The strong deactivating -I effects of the chloro groups will make the ring less susceptible to electrophilic aromatic substitution than pyridine. However, the powerful +R effect of the 4-methoxy group will direct incoming electrophiles to the ortho positions, C3 and C5. Since the C5 position is already substituted with a chlorine atom, electrophilic attack is most likely to occur at the C3 position.

-

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing chloro groups at the 2- and 5-positions, coupled with the electron-withdrawing nature of the pyridine nitrogen, makes the ring susceptible to nucleophilic aromatic substitution. The chlorine at the 2-position is particularly activated towards displacement by nucleophiles.

The following diagram illustrates the predicted regions of high and low electron density on the this compound ring.

Caption: Predicted electron distribution in the this compound ring.

Experimental Characterization of Electronic Effects

To quantitatively assess the electronic properties of the this compound ring and its derivatives, a combination of experimental and computational techniques can be employed.

Determination of pKa

The pKa value provides a direct measure of the basicity of the pyridine nitrogen and reflects the overall electron-donating or -withdrawing nature of the substituents.

Experimental Protocol: Potentiometric Titration

-

Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in a suitable solvent (e.g., 50 mL of methanol/water 1:1 v/v).

-

Titration Setup: Place the solution in a thermostated vessel at 25 °C and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in the same solvent system. Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Hammett Analysis

Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent.[4] These can be determined by measuring the rate or equilibrium constant of a reaction for a series of substituted derivatives and plotting the logarithm of these values against the known Hammett constants for the substituents.

Experimental Protocol: Determination of Hammett Constants via Reaction Kinetics

-

Reaction Selection: Choose a reaction that is sensitive to the electronic effects of substituents on the pyridine ring, such as the hydrolysis of a series of 3-substituted-2,5-dichloro-4-methoxypyridine esters.

-

Kinetic Measurements: For each derivative, monitor the progress of the reaction over time using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Rate Constant Calculation: Determine the rate constant (k) for each reaction.

-

Hammett Plot: Plot log(k/k₀) versus the appropriate Hammett constant (σ) for the substituents at the 3-position, where k₀ is the rate constant for the unsubstituted compound. The slope of this plot is the reaction constant (ρ), which indicates the sensitivity of the reaction to electronic effects.

Spectroscopic Analysis